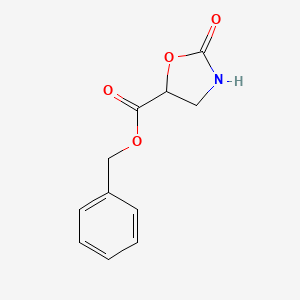
Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate is a heterocyclic compound that features an oxazolidine ring. This compound is of significant interest due to its potential applications in organic synthesis and medicinal chemistry. The oxazolidine ring is a five-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate typically involves the reaction of glycine, pivalaldehyde, and benzyl chloroformate. The reaction is carried out in the presence of a base such as lithium hexamethyldisilazanide (LHMDS) in tetrahydrofuran (THF) at low temperatures (around -75°C). The resulting product is then purified through chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids.
Cyclization: It can cyclize with the elimination of benzyl alcohol to form bicyclic carbamates.
Reduction: The compound can be reduced under hydrogenation conditions to yield different derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and a catalyst such as palladium on carbon (Pd-C).
Cyclization: Requires specific conditions to promote the elimination of benzyl alcohol.
Reduction: Hydrogen gas in the presence of a catalyst like Pd-C is commonly used.
Major Products:
Hydrolysis: Produces 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids.
Cyclization: Forms bicyclic carbamates.
Reduction: Yields various reduced derivatives depending on the reaction conditions.
Scientific Research Applications
Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of fine chemicals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can modulate biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed during the reactions .
Comparison with Similar Compounds
Benzyl 2-phenyloxazole-4-carboxylate: Known for its high activity against certain bacterial strains.
2-tert-butyl-5-oxo-oxazolidine-3-carboxylate: Used in the preparation of threonine analogs.
Uniqueness: Benzyl 2-oxo-1,3-oxazolidine-5-carboxylate is unique due to its specific oxazolidine ring structure, which imparts distinct chemical properties. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
benzyl 2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) |
InChI Key |
BXBOMORKYGQSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















